

Compound of Interest

Compound Name: Gemifloxacin Mesylate

Cat. No.: B7790864

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemifloxacin, a fourth-generation fluoroquinolone antibiotic, is a critical therapeutic agent for treating respiratory tract infections. Its complex molecule

Introduction

Gemifloxacin Mesylate is chemically known as 7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.

Route 1: Convergent Synthesis Approach

This approach involves the independent synthesis of the core naphthyridine ring system and the functionalized pyrrolidine side chain, which are then

Synthesis of the Naphthyridine Core

The key naphthyridine intermediate is 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. A common method for its

- Dissolve ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (0.1 g, 0.32 mmol) in tetrahydrofuran (THF, 5 ml) in a round-bottom flask.
- Add concentrated hydrochloric acid (45 µL, 0.7 mmol) to the solution.
- Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The precipitated solid is collected by filtration to yield 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.

Parameter
Starting Material
Reagents
Reaction Time
Reaction Temperature
Yield
Purity

Synthesis of the Pyrrolidine Side Chain and Coupling

A novel and efficient method for the synthesis of the pyrrolidine side chain and its subsequent coupling with the naphthyridine core involves the use of

Step 1: Formation of the Protected Side Chain

- Dissolve 4-(Aminomethyl)pyrrolidin-3-one O-methyloxime hydrochloride (25 gm) in methanol (375 mL) and add triethylamine (49 mL) dropwise at 2

- To the clear solution, add ethyl acetoacetate (18 gm) dropwise.
- Stir the reaction mixture for 30-45 minutes to form the enamine-protected intermediate.

Step 2: Coupling Reaction

- To the solution containing the protected side chain, add 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridin-3-carboxylic acid (27.8 g).
- Heat the reaction mass to reflux temperature and maintain until the reaction is complete (monitored by HPLC).
- Cool the reaction mass, filter, wash with methanol, and dry under vacuum to obtain the protected Gemifloxacin intermediate.

Step 3: Deprotection and Mesylate Salt Formation

- The protected Gemifloxacin intermediate is dissolved in a suitable solvent such as chloroform.
- Add a solution of methanesulfonic acid in methylene dichloride and stir until the reaction is complete.
- Filter the solid material, wash with ethanol, and dry under vacuum to yield **Gemifloxacin Mesylate**.

Parameter
Step 2 Yield
Step 2 Purity (HPLC)
Final Product Yield
Final Product Purity (HPLC)

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### **Route 2: Linear Synthesis of the Key Pyrrolidine Intermediate**
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This route focuses on the construction of the 4-aminomethylpyrrolidin-3-one-0-methyloxime dihydrochloride into

Experimental Protocol: Synthesis of 4-aminomethylpyrrolidin-3-one-0-methyloxime dihydrochloride

****Step 1: Nucleophilic Addition and Amino Protection****

1. Add glycine ethyl ester hydrochloride (16.8g, 0.12mol) and sodium hydroxide (4.9g, 0.12mol) to methanol (100 mL).
2. Heat and stir at 55-60°C, and add acrylonitrile (8.9mL, 0.132mol) dropwise over 0.5 hours.
3. Continue to stir at the same temperature for 8 hours.
4. Cool to room temperature and add di-tert-butyl dicarbonate (26.2g, 0.12mol). Stir for 1.5 hours.
5. Work-up with ethyl acetate extraction to obtain the protected amino ester.

****Step 2: Condensation****

1. Dissolve the product from Step 1 in an organic solvent and add dropwise to an ethanolic solution of a strong base.
2. Reflux for 1 hour, followed by an appropriate work-up to yield the cyclized product.

****Step 3: Reduction of the Ester****

1. The cyclized product is subjected to reduction using a suitable reducing agent to convert the ester group

****Step 4: Oxidation****

1. The resulting alcohol is oxidized to a ketone using an oxidizing agent like Jones reagent.

****Step 5: Oximation****

1. The ketone is then reacted with methoxamine hydrochloride in the presence of a base like sodium acetate to

****Step 6: Deprotection****

1. The protecting groups are removed by treatment with a strong acid, such as hydrogen chloride in ethyl ace

Step	Key Transformation	Yield
1	Nucleophilic addition & Boc protection	96%
2	Dieckmann Condensation	68%
3 & 4	Reduction & Oxidation	-
5	Oximation	78.3% (two steps)
6	Deprotection	94.7%

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## Conclusion

The synthetic routes outlined in this technical guide represent significant advancements in the synthesis of

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## References

- 1. 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. ossila.com [ossila.com]
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